2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then brominated to introduce the bromo group.
The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives . The final step involves the condensation of the brominated indole derivative with the quinazolinone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinazolinone derivatives: Compounds with similar quinazolinone moiety.
Uniqueness
2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE is unique due to the combination of the indole and quinazolinone moieties, which imparts distinct biological activities and chemical properties. This combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16BrN3O3 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16BrN3O3/c21-12-6-7-17-14(10-12)15(19(26)23-17)11-18-22-16-5-2-1-4-13(16)20(27)24(18)8-3-9-25/h1-2,4-7,10-11,25H,3,8-9H2,(H,23,26)/b15-11- |
InChI Key |
XUGVRSLJPXIMHI-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)CCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.